molecular formula C4H3NO3 B1312753 3-Isoxazolecarboxylic acid CAS No. 3209-71-0

3-Isoxazolecarboxylic acid

カタログ番号: B1312753
CAS番号: 3209-71-0
分子量: 113.07 g/mol
InChIキー: UXYRXGFUANQKTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Isoxazolecarboxylic acid is a heterocyclic compound featuring a five-membered isoxazole ring with a carboxylic acid group at the 3-position. Its derivatives are pivotal in medicinal chemistry, particularly as phosphotyrosine mimetics in enzyme inhibitors. For example, replacing hydrolyzable phosphate groups with this compound enhances stability and binding affinity in inhibitors targeting Yersinia pestis protein tyrosine phosphatase YopH, a critical virulence factor . Additionally, derivatives such as 5-phenyl-3-isoxazolecarboxylic acid ethyl esters exhibit potent activity against Mycobacterium tuberculosis, demonstrating their versatility in drug design . The compound’s adaptability to functionalization at the 4-, 5-, and N-positions enables tailored interactions with biological targets, making it a cornerstone in developing selective inhibitors and agrochemicals .

特性

IUPAC Name

1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRXGFUANQKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461134
Record name 3-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-71-0
Record name 3-Isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3209-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: Isoxazolecarboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the synthesis of isoxazolecarboxylic acid often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. For instance, the use of copper (I) or ruthenium (II) catalysts in (3 + 2) cycloaddition reactions has been explored, but alternative eco-friendly methods are preferred .

化学反応の分析

反応の種類: イソキサゾールカルボン酸は、さまざまな化学反応を起こします。これらには以下が含まれます。

    酸化: この化合物は、使用される試薬と条件に応じて、さまざまな誘導体に酸化することができます。

    還元: 還元反応は、イソキサゾールカルボン酸を対応するアルコールまたはアミンに変換することができます。

    置換: イソキサゾールカルボン酸は、環上の官能基が他の基で置換される置換反応に参加することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

    還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

    置換: ハロゲン、アルキル化剤、求核剤などの試薬は、置換反応で使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

イソキサゾールカルボン酸は、幅広い科学研究への応用を有しています。

科学的研究の応用

Pharmaceutical Applications

3-Isoxazolecarboxylic acid and its derivatives have been extensively studied for their potential therapeutic properties, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Antimycobacterial Activity

Recent studies have highlighted the efficacy of this compound derivatives as potent antimycobacterial agents. A series of compounds synthesized from this acid demonstrated submicromolar activity against replicating Mtb, showing comparable effectiveness to existing first-line anti-TB drugs. Notably, certain derivatives exhibited low micromolar activity against non-replicating Mtb, which is crucial for shortening treatment regimens for tuberculosis .

CompoundMIC (µg/mL)Activity Type
7j0.03-0.5Against drug-resistant Mtb
7b0.12Against replicating Mtb
7ab0.12Against replicating Mtb

Analgesic Properties

Isoxazole derivatives have been explored for their analgesic properties. A study indicated that certain isoxazole carboxylic acid amides exhibited significant analgesic effects, potentially surpassing traditional analgesics like acetylsalicylic acid and paracetamol in efficacy .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound has shown promise in agricultural chemistry.

Pesticidal and Herbicidal Properties

Research indicates that derivatives of this compound can serve as effective pesticides or herbicides, targeting specific pests while minimizing environmental impact. This targeted approach can enhance pest management strategies in agriculture .

Material Science Applications

The incorporation of this compound into polymers and coatings has been investigated for improving material properties.

Enhanced Durability

The compound can enhance the durability and resistance to degradation of materials, making it beneficial in various manufacturing processes .

Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways.

Mechanistic Studies

Researchers have employed this compound in studies aimed at uncovering mechanisms of action within biological systems, providing insights into enzyme functions and metabolic processes .

Case Studies

Study on Antimycobacterial Activity : A comprehensive investigation into the synthesis and biological evaluation of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids revealed that these compounds displayed potent in vitro activity against Mycobacterium tuberculosis H37Rv with minimal cytotoxicity towards Vero cells . The selectivity index for the most potent compounds exceeded 320, indicating a promising therapeutic window.

Analgesic Efficacy Study : In a comparative analysis of analgesic activities, a novel isoxazole derivative was found to exhibit superior efficacy compared to standard analgesics in various pain models, suggesting its potential as a new therapeutic option for pain management .

作用機序

イソキサゾールカルボン酸とその誘導体の作用機序は、特定の分子標的と経路との相互作用を含みます。 たとえば、特定の誘導体は、細胞壁合成に関与する酵素を標的とすることにより、結核菌の増殖を阻害することが示されています さらに、イソキサゾールカルボン酸誘導体は、サイトカイン産生とリンパ球増殖に影響を与えることにより、免疫応答を調節することができます .

6. 類似化合物の比較

イソキサゾールカルボン酸は、次のような他の類似の化合物と比較することができます。

    オキサゾール: 窒素原子が2位ではなく3位にあるアナログ。

    ピロール: 酸素原子がないアナログ。

    フラン: 窒素原子がないアナログ.

独自性: イソキサゾールカルボン酸は、その特定の環状構造のためにユニークであり、これは独特の化学的および生物学的特性を付与します。 その誘導体は、薬剤耐性株の結核菌に対して有望な活性を示しており、医薬品化学において貴重な化合物となっています .

類似の化合物:

  • オキサゾールカルボン酸
  • ピロールカルボン酸
  • フランカルボン酸

結論として、イソキサゾールカルボン酸は、さまざまな科学的および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と反応性は、新しい薬剤や材料の開発において貴重なツールとなっています。

類似化合物との比較

Substituent Impact :

  • Aromatic Groups (e.g., Phenyl) : Enhance binding affinity through hydrophobic interactions. For instance, 5-phenyl derivatives exhibit improved inhibition of YopH by occupying hydrophobic pockets near the catalytic site .
  • Ethyl derivatives are utilized in agrochemicals due to their stability .
  • Electron-Withdrawing Groups (e.g., Nitro) : Nitro groups at C6 (e.g., in 6-nitro-biphenyl derivatives) were initially thought to enhance affinity but showed negligible impact on IC₅₀ values when removed, suggesting their role may be context-dependent .

Physicochemical Properties

  • LogP and Solubility : Substituents drastically alter logP. For example, 5-methyl-methyl ester (CAS 19788-35-3) has a logP of 0.77, favoring membrane permeability, while polar groups like hydroxymethyl (CAS 139297-56-6) increase hydrophilicity .
  • Metabolic Stability : Ester derivatives (e.g., ethyl esters) resist hydrolysis in vivo, prolonging half-life compared to free carboxylic acids .

Research Findings and Mechanistic Insights

  • Binding Mode Studies : Docking simulations reveal that this compound mimics phosphotyrosine in YopH, with the carboxylate group coordinating catalytic Zn²⁺ ions. The 5-phenyl group inserts into a hydrophobic cleft, while the isoxazole ring stabilizes water-mediated hydrogen bonds .
  • Agricultural vs. Pharmaceutical Use : Ethyl esters dominate agrochemicals due to enhanced stability, whereas free carboxylic acids or amides are preferred in drugs for target engagement .

生物活性

3-Isoxazolecarboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its potential anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by its isoxazole ring structure, which contributes to its pharmacological properties. The compound has been synthesized in various derivatives that enhance its biological activity. Its chemical formula is C4H3NO3C_4H_3NO_3 with a molecular weight of approximately 115.07 g/mol .

Antitubercular Activity

One of the most notable activities of this compound derivatives is their potent antitubercular effects. Research indicates that these compounds exhibit significant efficacy against both replicating and nonreplicating strains of Mtb, making them promising candidates for tuberculosis treatment, especially in the context of drug-resistant strains.

In Vitro Activity Against Mycobacterium tuberculosis

A series of studies have demonstrated the effectiveness of this compound derivatives in vitro:

  • Replicating Mtb : Certain derivatives showed submicromolar activity against replicating Mtb, comparable to first-line anti-TB drugs like isoniazid and rifampicin .
  • Nonreplicating Mtb : Notably, some compounds maintained low micromolar activity against nonreplicating Mtb, which is crucial for addressing persistent infections .

The following table summarizes the in vitro activities of selected derivatives:

Compound NameActivity Against Replicating Mtb (IC50)Activity Against Nonreplicating Mtb (IC50)
Compound A<0.1 µM0.5 µM
Compound B0.5 µM1.0 µM
Compound C0.2 µM0.8 µM

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The compounds target specific enzymes involved in lipid biosynthesis and other critical cellular functions within Mtb .

Anticancer Properties

In addition to its antitubercular activity, this compound derivatives have shown promising anticancer properties:

  • Cytotoxicity : Studies indicate that these compounds can induce apoptosis in cancer cell lines such as U87 (glioblastoma) and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values as low as 2.45 µM against specific cancer cells .
  • Structure-Activity Relationship (SAR) : Modifications at various positions on the isoxazole ring significantly influence the cytotoxic potency. For example, substituents like methyl or methoxy groups have been shown to enhance activity against specific cancer cell lines .

Study 1: Efficacy Against Drug-Resistant Tuberculosis

A study focused on a series of isoxazole derivatives highlighted their effectiveness against drug-resistant strains of Mtb. The findings revealed that these compounds not only retained their activity against resistant strains but also demonstrated low cytotoxicity towards human cells, indicating their potential as safe therapeutic agents .

Study 2: Apoptotic Induction in Cancer Cells

In another investigation, several derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The results showed significant cytotoxic effects with IC50 values ranging from 2.45 µM to 16.0 µM across different cell types, suggesting that structural modifications could lead to enhanced selectivity and potency .

Q & A

Q. Basic

  • Purification : Silica gel chromatography (hexane/EtOAc gradients) and preparative HPLC (C18 columns, 0.1% TFA/acetonitrile).
  • Characterization :
    • 1^1H/13^13C NMR for structural confirmation.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • Analytical HPLC (>95% purity threshold) .

How do researchers resolve contradictions in structure-activity relationship data for this compound derivatives?

Advanced
Discrepancies between hypothesized and observed SAR are addressed via:

  • Functional Group Scanning : Synthesize analogs with systematic substitutions (e.g., nitro, carboxylate, halogens).
  • Mechanistic Assays : Compare IC50_{50} under varied conditions (e.g., ± TX-100).
  • Computational Validation : Identify binding interactions obscured in vitro. For example, the negligible role of nitro groups was clarified through docking .

What kinetic analyses confirm the competitive inhibition mechanism of this compound derivatives against YopH?

Q. Advanced

  • Lineweaver-Burk Plots : Vary pNPP concentrations (0.5–2 mM) and inhibitor levels (0–15 µM). Parallel lines indicate competitive inhibition.
  • Ki_i Determination : Use the equation Ki=IC50/(1+[S]/Km)K_i = \text{IC}_{50} / (1 + [S]/K_m). For 3e , Ki=3.9±0.3 μMK_i = 3.9 \pm 0.3\ \mu\text{M} .

What are the key considerations in designing bivalent inhibitors using this compound scaffolds?

Q. Advanced

  • Linker Length : Optimize spacing (e.g., 4-Å linkers) to bridge catalytic and secondary binding pockets.
  • Valency : Bivalent inhibitors (e.g., 3e ) show 10-fold higher affinity than monovalent analogs by engaging both YopH’s active site and hydrophobic channel .

How does the presence of detergent (e.g., TX-100) in assays validate non-promiscuous inhibition by this compound derivatives?

Q. Advanced

  • Aggregation Test : Detergents solubilize colloidal aggregates, a common source of false positives.
  • Validation : Inhibitors like 3e retain activity (± 0.01% TX-100), confirming target-specific binding. This is critical for excluding artifacts in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoxazolecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Isoxazolecarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。